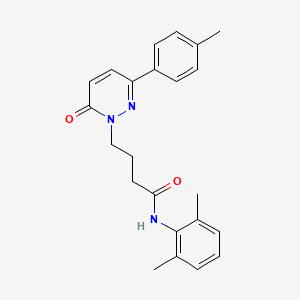

N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-16-9-11-19(12-10-16)20-13-14-22(28)26(25-20)15-5-8-21(27)24-23-17(2)6-4-7-18(23)3/h4,6-7,9-14H,5,8,15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSUKAHVFOWXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Substitution Reactions: Introduction of the 2,6-dimethylphenyl and p-tolyl groups can be accomplished through nucleophilic substitution reactions using suitable halogenated precursors.

Amidation: The final step involves the formation of the butanamide moiety through amidation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide may exhibit anticancer properties by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-mediated immunosuppression. Inhibiting IDO can enhance the efficacy of anti-cancer therapies and improve immune responses against tumors . Such compounds are being investigated for their ability to modulate immune responses in cancer patients, potentially leading to more effective treatment regimens.

Immunomodulatory Effects

The compound has been studied for its immunomodulatory effects, particularly in the context of infectious diseases and immunosuppression. It has shown promise in treating conditions where IDO activity contributes to disease progression, such as HIV infections. By inhibiting IDO, the compound may restore immune function and enhance the effectiveness of existing treatments .

Synthetic Pathways

The synthesis of this compound involves multiple steps, including the formation of pyridazine derivatives through cyclization reactions. The synthetic routes often utilize starting materials that are readily available and can be modified to introduce various functional groups that enhance biological activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings or modifications to the butanamide backbone can significantly influence biological activity. SAR studies help identify which modifications lead to improved potency and selectivity for specific biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of “N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide” depends on its specific biological activity. Generally, pyridazinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may involve:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor signaling pathways.

Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imazosulfuron (2-Chloro-N-(2,6-Dimethylphenyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

- Core Structure : Acetamide with a triazine ring.

- Functional Groups : Chloro, methoxy, and methyl substituents.

- Key Differences: The target compound replaces the triazine with a pyridazinone ring and utilizes a butanamide chain instead of acetamide.

- The pyridazinone ring’s hydrogen-bonding capacity could alter target binding compared to triazine-based herbicides .

Chlorsulfuron (2-Chloro-N-(((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Benzenesulfonamide)

- Core Structure : Sulfonamide-linked triazine.

- Functional Groups : Chloro, methoxy, and sulfonamide groups.

- Key Differences : The target compound lacks sulfonamide and chlorine substituents but incorporates a p-tolyl group.

- Implications : Absence of electronegative groups (e.g., Cl) may reduce herbicidal activity, while the p-tolyl group could improve metabolic stability .

Pharmacopeial Amides ()

Compounds in Pharmacopeial Forum (PF 43(1)) feature peptide-like amides with 2,6-dimethylphenoxy groups, such as:

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide Core Structure: Complex peptide backbone with tetrahydropyrimidinone. Key Differences: The target compound lacks peptide linkages and hydroxyl groups but shares the 2,6-dimethylphenyl motif. Implications: Simplified structure may reduce metabolic complexity but limit target specificity compared to peptide-based pharmaceuticals .

Comparative Data Table

*LogP estimated based on substituent contributions.

Research Findings and Implications

- Metabolic Stability : The p-tolyl group in the target compound may slow oxidative metabolism compared to chlorinated analogues like imazosulfuron, which are prone to dechlorination .

- Binding Affinity: Pyridazinone’s hydrogen-bonding capacity could rival triazine’s herbicidal activity but may require optimization for target-specific interactions.

- Synthetic Complexity : The absence of peptide linkages (vs. compounds) simplifies synthesis but may limit therapeutic versatility .

Biological Activity

N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the implications of its activity in various domains.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions, including the formation of pyridazine derivatives. The compound can be synthesized through the reaction of 2,6-dimethylphenylamine with appropriate acylating agents and pyridazine precursors under controlled conditions. The details of the synthetic pathway can be found in various research articles focusing on pyridazine derivatives and their modifications .

2.1 Anti-inflammatory Activity

Research has indicated that compounds containing a pyridazine moiety exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies have demonstrated that these compounds can effectively reduce inflammation markers in cell cultures .

2.2 Cytotoxicity Studies

In cytotoxicity assessments against various cancer cell lines, including leukemia and solid tumors, this compound showed moderate cytotoxic effects. The percentage growth inhibition (GI%) was measured using a full NCI 59 cell line panel assay, revealing that at concentrations around 10 μM, the compound exhibited a positive cytotoxic effect comparable to known anticancer agents .

| Cell Line | GI% at 10 μM | Reference Drug (Imatinib) GI% |

|---|---|---|

| Leukemia | 5/59 | 20/59 |

| Non-small cell lung | 3/59 | 20/59 |

| Colon | 2/59 | 20/59 |

| Breast | 4/59 | 20/59 |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with inflammation and tumor progression. Studies suggest that such compounds may act as inhibitors of the hedgehog signaling pathway, which is implicated in various malignancies .

3. Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

- Case Study 1: A study focused on a series of pyridazine derivatives demonstrated their efficacy as COX inhibitors and their potential as anti-inflammatory agents in vivo .

- Case Study 2: Another investigation highlighted the cytotoxic properties of similar compounds against a diverse array of cancer cell lines, supporting their potential use in cancer therapy .

4. Conclusion

This compound represents a promising candidate for further research due to its notable anti-inflammatory and cytotoxic activities. Future studies should focus on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.